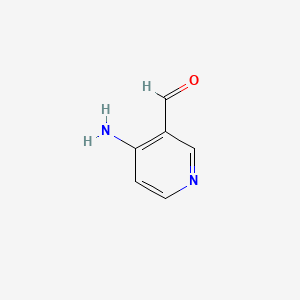

4-Aminonicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-aminopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-1-2-8-3-5(6)4-9/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPZHMGXKZIHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375492 | |

| Record name | 4-aminonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42373-30-8 | |

| Record name | 4-aminonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminonicotinaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminonicotinaldehyde, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and spectroscopic profile. Detailed information on its synthesis, supported by a representative experimental protocol, is presented. Furthermore, this document explores the compound's potential biological significance and outlines a workflow for investigating its bioactivity. All quantitative data is summarized in structured tables for ease of reference, and logical workflows are visualized using diagrammatic representations.

Chemical Structure and Identification

This compound, systematically named 4-aminopyridine-3-carbaldehyde, possesses a pyridine ring substituted with an amino group at the 4-position and a formyl (aldehyde) group at the 3-position.[1] This arrangement of electron-donating (amino) and electron-withdrawing (aldehyde) groups on the pyridine core imparts unique electronic and chemical properties to the molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-aminopyridine-3-carbaldehyde[1][2] |

| Synonyms | 4-Amino-3-formylpyridine, 4-Amino-pyridine-3-carboxaldehyde[2][3] |

| CAS Number | 42373-30-8[1][2][3][4][5] |

| Molecular Formula | C₆H₆N₂O[1][2][3][4][5] |

| Molecular Weight | 122.12 g/mol [1][2][3][4][5] |

| InChI Key | GTPZHMGXKZIHKW-UHFFFAOYSA-N[2][4] |

| SMILES | C1=CN=CC(=C1N)C=O[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 113-118 °C | |

| Boiling Point | 342.2 °C at 760 mmHg | |

| Density | 1.264 g/cm³ | |

| Appearance | Solid (form may vary) | Assumed based on melting point |

| Solubility | Information not readily available, likely soluble in organic solvents like DMSO and methanol. | General chemical knowledge |

| pKa | 7.13 | [4] |

| XLogP3 | 0.476 | [4] |

Spectroscopic Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.6 | Singlet | Aldehydic proton (-CHO) |

| ~8.6 | Doublet | Proton on the pyridine ring (H2 or H6) |

| ~7.3 | Doublet | Proton on the pyridine ring (H5) |

| ~6.5 | Broad Singlet | Amino protons (-NH₂) |

Note: Predicted chemical shifts based on general values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| >190 | Aldehydic carbon (C=O) |

| ~160 | Pyridine ring carbon attached to the amino group (C4) |

| ~150 | Pyridine ring carbon (C2 or C6) |

| ~130 | Pyridine ring carbon (C3) |

| ~110 | Pyridine ring carbon (C5) |

Note: Predicted chemical shifts based on typical ranges for substituted pyridines. Quaternary carbons are expected to show weaker signals.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 5: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amino group (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| ~2720 | C-H stretch | Aldehydic C-H |

| ~1700 | C=O stretch | Aldehyde carbonyl (C=O) |

| 1600-1450 | C=C and C=N stretching | Pyridine ring |

Note: These are characteristic absorption ranges and the exact peak positions can vary.[8][9]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data

| m/z | Interpretation |

| 122 | Molecular ion peak [M]⁺ |

| 121 | Loss of a hydrogen atom [M-H]⁺ |

| 93 | Loss of the formyl group [M-CHO]⁺ |

Note: The fragmentation pattern can provide valuable structural information. The loss of CHO is a characteristic fragmentation for aromatic aldehydes.[3][10][11]

Experimental Protocols: Synthesis of this compound

While several synthetic routes to substituted aminobenzaldehydes and nicotinaldehydes exist, a common approach involves the formylation of an appropriately substituted aniline or aminopyridine. The following is a representative protocol based on established chemical principles for the synthesis of aromatic aldehydes.

Reaction Scheme:

A plausible synthetic route could involve the protection of the amino group of 4-aminopyridine, followed by directed ortho-metalation and formylation, and subsequent deprotection. A simpler, though potentially lower-yielding, method could be direct formylation.

Detailed Methodology (Vilsmeier-Haack Reaction):

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (chloroiminium salt).

-

Addition of Starting Material: Dissolve 4-aminopyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The product may precipitate out or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Nicotinaldehyde derivatives have been investigated for a range of bioactivities.[12] The presence of the aminopyridine scaffold, a known pharmacophore, suggests potential for interaction with biological targets.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities to other enzyme inhibitors and receptor ligands, this compound could potentially modulate pathways involved in cellular signaling. For instance, pyridine-containing compounds have been shown to interact with kinases, and the aldehyde functionality can react with nucleophilic residues in enzyme active sites.

Investigational Workflow for Biological Activity Screening:

The following diagram illustrates a logical workflow for the initial investigation of the biological activities of this compound.

Figure 1. A logical workflow for screening the biological activity of this compound.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 7: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed[1][2] |

| H315 | Causes skin irritation[1][2] |

| H317 | May cause an allergic skin reaction[1][2] |

| H319 | Causes serious eye irritation[1][2] |

| H335 | May cause respiratory irritation[1][2] |

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and comprehensive spectroscopic data. The outlined synthetic protocol and proposed workflow for biological screening offer a solid foundation for researchers and drug development professionals interested in utilizing this versatile molecule. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. whitman.edu [whitman.edu]

- 12. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of 4-aminopyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-aminopyridine-3-carboxaldehyde, also known as 4-aminonicotinaldehyde, is a pivotal building block in medicinal chemistry and materials science. Its unique bifunctional structure, featuring an amino group and an aldehyde moiety on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This document provides a comprehensive technical overview of the synthesis and characterization of 4-aminopyridine-3-carboxaldehyde, including a proposed synthetic protocol, detailed characterization data, and workflow visualizations to support researchers in its application.

Compound Identification and Properties

4-aminopyridine-3-carboxaldehyde is a stable, solid organic compound. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-aminopyridine-3-carbaldehyde | [1] |

| Synonyms | This compound, 4-Amino-3-formylpyridine | [2] |

| CAS Number | 42373-30-8 | [3][4] |

| Molecular Formula | C₆H₆N₂O | [3][4] |

| Molecular Weight | 122.12 g/mol | [1][3] |

| Appearance | Yellow to brown solid/powder | |

| Melting Point | 113-118 °C | [3] |

| Purity | ≥95% | [3][4] |

| SMILES | C1=CN=CC(=C1N)C=O | [1] |

| InChI Key | GTPZHMGXKZIHKW-UHFFFAOYSA-N | [1] |

Synthesis of 4-aminopyridine-3-carboxaldehyde

Proposed Synthesis Pathway: Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6] The reaction proceeds through the formation of an iminium ion electrophile that attacks the electron-rich pyridine ring. Subsequent hydrolysis yields the desired aldehyde.

Caption: Proposed synthesis via Duff Reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the Duff reaction for the formylation of activated aromatic amines and should be optimized for this specific substrate.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminopyridine (1 equivalent) and hexamethylenetetramine (1.5 equivalents).

-

Add a mixture of glycerol and acetic acid (e.g., 3:1 v/v) as the solvent and acidic catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100-120°C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and heat the mixture under reflux for 15-30 minutes to hydrolyze the intermediate imine.

-

Cool the solution and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Collect the crude product by filtration.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-aminopyridine-3-carboxaldehyde. Below are the expected analytical data based on its structure and data from analogous compounds.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | - Aldehyde proton (CHO): Singlet, ~9.8-10.0 ppm.- Pyridine protons: - H2: Singlet or doublet, ~8.2-8.4 ppm. - H5: Doublet, ~7.8-8.0 ppm. - H6: Doublet, ~6.5-6.7 ppm.- Amino protons (NH₂): Broad singlet, ~5.0-6.0 ppm (exchangeable with D₂O). |

| ¹³C NMR (in CDCl₃ or DMSO-d₆) | - Aldehyde carbon (C=O): ~190-195 ppm.- Pyridine carbons: - C4 (bearing NH₂): ~155-160 ppm. - C2, C6: ~145-150 ppm. - C3 (bearing CHO): ~120-125 ppm. - C5: ~110-115 ppm. |

| Infrared (IR) Spectroscopy (KBr pellet) | - N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹.- C-H stretch (aromatic): ~3000-3100 cm⁻¹.- C=O stretch (aldehyde): Strong absorption band at ~1680-1700 cm⁻¹.- C=C and C=N stretch (pyridine ring): Multiple bands in the region of 1400-1600 cm⁻¹. |

| Mass Spectrometry (MS) | - [M]⁺: Expected molecular ion peak at m/z = 122.12.- Fragmentation: Potential loss of CO (m/z = 94), consistent with an aldehyde. |

Experimental and Logical Workflows

Visualizing the workflow for the synthesis and analysis of 4-aminopyridine-3-carboxaldehyde can aid in experimental planning and execution.

General Synthesis and Purification Workflow

Caption: Synthesis and purification workflow.

Characterization Workflow

Caption: Product characterization workflow.

Conclusion

4-aminopyridine-3-carboxaldehyde is a valuable intermediate for synthetic chemistry. While a standardized synthesis protocol is not widely published, this guide proposes a viable pathway using the Duff reaction. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This technical guide aims to facilitate the use of 4-aminopyridine-3-carboxaldehyde in the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-pyridine-3-carboxaldehyde - this compound [sigmaaldrich.com]

- 3. 4-Amino-pyridine-3-carboxaldehyde 95 42373-30-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

Spectroscopic Analysis of 4-Aminonicotinaldehyde: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminonicotinaldehyde (CAS No. 42373-30-8), a key heterocyclic building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.8 | s | - | H-7 (Aldehyde) |

| ~8.3 | s | - | H-2 |

| ~8.1 | d | ~5.0 | H-6 |

| ~6.7 | d | ~5.0 | H-5 |

| ~6.2 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C-7 (Aldehyde Carbonyl) |

| ~158 | C-4 |

| ~152 | C-2 |

| ~150 | C-6 |

| ~115 | C-3 |

| ~108 | C-5 |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, Doublet | N-H Stretch (Amino) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2850, 2750 | Medium, Doublet | C-H Stretch (Aldehyde) |

| 1690-1670 | Strong | C=O Stretch (Aldehyde) |

| 1620-1580 | Strong | C=C Stretch (Aromatic Ring) |

| 1600-1550 | Strong | N-H Bend (Amino) |

| 1300-1100 | Medium-Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [M-H]⁺ |

| 94 | Medium | [M-CO]⁺ |

| 93 | Medium | [M-CHO]⁺ |

| 66 | Medium | [C₄H₄N]⁺ |

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility and data integrity. The following are generalized protocols for NMR, IR, and MS analysis of aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the crystal.

-

Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

-

For DIP, a small amount of the sample is placed in a capillary tube, which is then inserted into the ion source and heated to vaporize the sample.

-

For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion at a specific m/z.

-

The resulting data is displayed as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

An In-depth Technical Guide to the Physical, Chemical, and Pharmacological Properties of 4-Anilino-1-benzylpiperidine

Disclaimer: The CAS number provided in the topic (42373-30-8) corresponds to the chemical 4-Aminopyridine-3-carboxaldehyde . However, the scope and requirements of this guide, particularly the focus on signaling pathways relevant to drug development, strongly suggest that the intended subject is 4-Anilino-1-benzylpiperidine (CAS: 1155-56-2) , a well-known synthetic opioid precursor. This document will focus exclusively on the latter compound.

Abstract

4-Anilino-1-benzylpiperidine is a pivotal chemical intermediate in the synthesis of potent synthetic opioids, most notably fentanyl and its analogues.[1] Its core structure is a key pharmacophore that interacts with opioid receptors, making a thorough understanding of its physicochemical and pharmacological properties essential for researchers in pain management, pharmacology, and forensic science. This guide provides a comprehensive overview of 4-Anilino-1-benzylpiperidine, summarizing its core physical and chemical data, detailing relevant experimental protocols for its characterization, and illustrating its expected mechanism of action through the µ-opioid receptor signaling pathway.

Core Physical and Chemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and behavior in biological systems. The properties of 4-Anilino-1-benzylpiperidine are summarized below.

Data Presentation

The quantitative physicochemical data for 4-Anilino-1-benzylpiperidine (CAS: 1155-56-2) are presented in the following tables for clarity and ease of comparison.

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 1155-56-2 | [1][2] |

| Molecular Formula | C₁₈H₂₂N₂ | [1][2] |

| Molecular Weight | 266.38 g/mol | [2] |

| IUPAC Name | N-Phenyl-1-(phenylmethyl)-4-piperidinamine | [1] |

| Common Synonyms | 4-ANBP, 1-Benzyl-4-anilinopiperidine | [1][2] |

| Canonical SMILES | C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| InChI Key | FSXGJIFBTBJMHV-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Crystalline Solid / Cream Powder / Orange Liquid | [1][3] |

| Melting Point | 82-88 °C (range varies by source) | [3] |

| Boiling Point | ~404.6 °C (Predicted) | N/A |

| pKa | ~8.18 (Predicted) | N/A |

| Solubility | Water: Limited/PoorDichloromethane: SolubleDMF: 15 mg/mLDMSO: 25 mg/mLEthanol: 25 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][3] |

| UV max (λmax) | 249, 296 nm | [1] |

Synthesis and Logic

The synthesis of 4-Anilino-1-benzylpiperidine is a critical process for the production of numerous active pharmaceutical ingredients. A common and logical synthetic route involves the reductive amination of 1-benzyl-4-piperidone with aniline.

References

A Technical Guide to the Solubility and Stability of 4-Aminonicotinaldehyde for Researchers and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 4-Aminonicotinaldehyde is limited. This guide provides a framework of recommended experimental protocols and data presentation templates based on general principles for compounds of similar structure. Researchers are encouraged to use these methodologies to generate specific data for this compound.

Introduction

This compound, a pyridine derivative with the chemical formula C₆H₆N₂O, is a compound of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active molecules.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development. This technical guide outlines the methodologies for determining these critical parameters and provides templates for the systematic presentation of the resulting data.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | [1][2] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| Melting Point | 113-118 °C | [2] |

| Boiling Point | 342.2 °C at 760 mmHg | [2] |

| Density | 1.264 g/cm³ | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The following sections detail experimental approaches to determine the solubility of this compound.

Recommended Solvents for Solubility Screening

A comprehensive solubility profile should be established across a range of solvents with varying polarities. The following solvents are recommended for initial screening:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), pH 7.4 (phosphate-buffered saline)

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone

-

Ethers: Dioxane, Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

Chlorinated Solvents: Dichloromethane

-

Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

-

Non-polar Solvents: Heptane, Toluene

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The results of the solubility studies should be tabulated for clear comparison.

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| pH 1.2 Buffer | 25 | Data to be generated | HPLC-UV |

| pH 1.2 Buffer | 37 | Data to be generated | HPLC-UV |

| pH 4.5 Buffer | 25 | Data to be generated | HPLC-UV |

| pH 4.5 Buffer | 37 | Data to be generated | HPLC-UV |

| pH 6.8 Buffer | 25 | Data to be generated | HPLC-UV |

| pH 6.8 Buffer | 37 | Data to be generated | HPLC-UV |

| pH 7.4 Buffer | 25 | Data to be generated | HPLC-UV |

| pH 7.4 Buffer | 37 | Data to be generated | HPLC-UV |

| Water | 25 | Data to be generated | HPLC-UV |

| Methanol | 25 | Data to be generated | HPLC-UV |

| Ethanol | 25 | Data to be generated | HPLC-UV |

| DMSO | 25 | Data to be generated | HPLC-UV |

| Acetone | 25 | Data to be generated | HPLC-UV |

Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and to develop a stability-indicating analytical method.[3]

Experimental Conditions for Forced Degradation:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound heated at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A dark control should be run in parallel.

Experimental Protocol for Stability Studies

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant aqueous buffers and organic solvents. For solid-state stability, store the compound in its pure form.

-

Storage Conditions: Store the samples under the conditions specified in the forced degradation studies and under long-term storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; 0, 1, 3, 6, 12 months for long-term stability).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

-

Data Evaluation: Determine the percentage of this compound remaining and identify and quantify any major degradation products.

Data Presentation: Stability of this compound

The results from the stability studies should be presented in a clear and organized manner.

Table 2: Forced Degradation of this compound

| Stress Condition | Time (hours) | % Assay of this compound | No. of Degradants | Major Degradant (% Area) |

| 0.1 M HCl (60 °C) | 24 | Data to be generated | Data to be generated | Data to be generated |

| 0.1 M NaOH (60 °C) | 24 | Data to be generated | Data to be generated | Data to be generated |

| 3% H₂O₂ (RT) | 24 | Data to be generated | Data to be generated | Data to be generated |

| Thermal (80 °C, Solid) | 48 | Data to be generated | Data to be generated | Data to be generated |

| Photostability (ICH Q1B) | - | Data to be generated | Data to be generated | Data to be generated |

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of this compound.

Caption: General workflow for thermodynamic solubility determination.

Caption: Workflow for conducting forced degradation studies.

Conclusion

References

Reactivity of the amino group in 4-Aminonicotinaldehyde

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Aminonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional heterocyclic compound featuring a pyridine ring substituted with a reactive amino group and an aldehyde functionality. The interplay of these groups, governed by the electronic properties of the pyridine nucleus, makes it a valuable building block in medicinal chemistry and materials science. The primary amino group is a key site for a variety of chemical transformations, including nucleophilic additions, acylations, and cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the reactivity of the amino group in this compound, detailing its electronic characteristics, common reaction pathways, and experimental protocols.

Core Concepts: Electronic Structure and Reactivity

The reactivity of the amino group in this compound is fundamentally dictated by the electronic landscape of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing (inductive effect), which generally decreases the basicity and nucleophilicity of amino substituents compared to their aniline counterparts.

However, the amino group at the 4-position can donate its lone pair of electrons into the ring via the mesomeric effect. This resonance donation partially counteracts the inductive withdrawal of the ring nitrogen, enhancing the nucleophilicity of the amino group. The aldehyde group at the 3-position is also electron-withdrawing, which can further modulate the electron density across the molecule.

Caption: Logical diagram of electronic effects on the amino group.

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group in this compound a potent nucleophile and a moderate base, enabling several critical synthetic transformations.

Schiff Base (Imine) Formation

A cornerstone reaction of primary amines is their condensation with carbonyl compounds to form Schiff bases or imines.[1] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by dehydration.[2] The formation of imines is reversible, and the removal of water is often necessary to drive the reaction to completion.[2]

-

Reactants: Aldehydes or ketones.

-

Product: Imine (Schiff Base).

-

Significance: Schiff bases are versatile intermediates and are themselves biologically active in many cases.[1][3][4][5][6] They are crucial in the synthesis of various heterocyclic systems and are used in the development of novel therapeutic agents.[3][5]

Caption: Mechanism of Schiff base formation.

Acylation

The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group during subsequent synthetic steps where it might otherwise react.[7] Acyl-1,4-dihydropyridines have also been noted as effective acylation reagents in organic synthesis.[8]

-

Reactants: Acyl halides, anhydrides.

-

Product: N-acyl derivative (Amide).

-

Significance: Amide formation is crucial for peptide synthesis and for modifying the biological activity of the parent molecule. It reduces the nucleophilicity and basicity of the nitrogen atom.[7]

N-Alkylation

While possible, direct N-alkylation with alkyl halides can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts. Reductive amination provides a more controlled alternative for synthesizing secondary and tertiary amines.

-

Reactants: Alkyl halides (direct) or aldehydes/ketones with a reducing agent (reductive amination).

-

Product: N-alkyl or N,N-dialkyl amines.

-

Significance: Introduces alkyl substituents that can significantly alter the steric and electronic properties, as well as the pharmacological profile of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can participate as a nucleophile in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, by coupling with aryl halides or triflates. Furthermore, the development of novel methods like aminative Suzuki-Miyaura coupling allows for the formal insertion of a nitrogen atom between two aryl groups, expanding the synthetic utility.[9] While the pyridine ring itself can be functionalized via Suzuki coupling if a halogen is present, the amino group's primary role in coupling is as a nitrogen nucleophile.[10][11][12][13]

-

Reactants: Aryl/vinyl halides or triflates, palladium catalyst, base.

-

Product: Diaryl or aryl-vinyl amines.

-

Significance: A powerful method for constructing complex molecular architectures, particularly for creating biaryl amine structures prevalent in many pharmaceutical compounds.

Quantitative Data Summary

Direct experimental data for this compound is sparse in the literature. However, data from analogous compounds can provide valuable estimates for its chemical properties.

| Property | Analogous Compound | Value | Expected Effect of Substituents on this compound |

| Basicity (pKa) | 4-Aminopyridine | 9.11 | The electron-withdrawing aldehyde group at the 3-position is expected to decrease the pKa, making it a weaker base. |

| Nucleophilicity | General Amines | Varies | Electron-donating groups on the pyridine ring increase nucleophilicity, while electron-withdrawing groups decrease it.[14] The net effect of the pyridine N and aldehyde will likely make it less nucleophilic than a simple alkylamine but still reactive. |

| Reaction Yields | Schiff Base Formation | Good to Excellent | Typically high yields (80-95%) are reported for the condensation of aromatic amines with aldehydes under reflux in ethanol.[6] |

| Reaction Yields | Acylation | High | Generally proceeds in high yields with reactive acylating agents. |

Experimental Protocols

The following are generalized protocols that serve as a starting point for laboratory synthesis. Researchers should optimize conditions based on the specific substrate and scale.

General Protocol for Schiff Base Synthesis

Caption: Workflow for a typical Schiff base synthesis.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Reagents: Add an equimolar amount (1.0 equivalent) of the desired aldehyde or ketone to the solution.

-

Catalysis: Add 2-3 drops of a catalyst, typically glacial acetic acid, to the mixture.[4]

-

Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution or can be induced by pouring the mixture into ice-cold water.

-

Purification: Collect the solid product by vacuum filtration, wash with cold solvent, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure Schiff base.[4]

General Protocol for N-Acylation

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a flask, often under an inert atmosphere (N₂ or Ar).

-

Addition of Reagents: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up and Isolation: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

Conclusion

The amino group of this compound is a versatile functional handle that exhibits predictable yet tunable reactivity. Its nucleophilic character allows for straightforward derivatization through Schiff base formation, acylation, and N-alkylation, while also enabling its participation in advanced palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic factors governing this reactivity is essential for leveraging this molecule as a strategic building block in the design and synthesis of complex nitrogen-containing compounds for the pharmaceutical and agrochemical industries.

References

- 1. jetir.org [jetir.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in 4-Aminonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the aldehyde group in 4-aminonicotinaldehyde, a key parameter influencing its reactivity and potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a detailed theoretical and practical framework for its characterization. This includes proposed experimental protocols and computational analyses designed to generate quantitative data on the reactivity of the aldehyde moiety.

Introduction: The Significance of Aldehyde Electrophilicity

Aldehydes are a pivotal class of organic compounds, characterized by the presence of a carbonyl group. The electrophilic nature of the carbonyl carbon dictates their reactivity towards nucleophiles, a fundamental aspect of their chemical behavior. In the context of drug development, the electrophilicity of an aldehyde can influence its ability to form covalent bonds with biological targets, such as amino acid residues in proteins. This can be a desirable trait for targeted covalent inhibitors or a potential liability leading to off-target toxicity.[1]

This compound presents an interesting case study. The pyridine ring, an isostere of a benzene ring, possesses a nitrogen atom that withdraws electron density, generally increasing the electrophilicity of substituents. However, the presence of a strong electron-donating amino group at the 4-position is expected to counteract this effect through resonance, thereby modulating the reactivity of the aldehyde group at the 3-position. A precise understanding of this electronic interplay is crucial for predicting the molecule's behavior in biological systems.

Theoretical Framework: Electronic Effects in this compound

The electrophilicity of the aldehyde group in this compound is primarily governed by the electronic properties of the substituted pyridine ring.

-

Inductive Effect: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that increases the partial positive charge on the ring carbons, including the one bearing the aldehyde group.

-

Resonance Effect: The amino group at the 4-position is a strong electron-donating group (+M) via resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density at the ortho and para positions. This delocalization extends to the aldehyde group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity.

The overall electrophilicity of the aldehyde is a result of the balance between these opposing electronic effects. It is hypothesized that the resonance effect of the 4-amino group will significantly attenuate the electrophilicity of the aldehyde compared to unsubstituted nicotinaldehyde.

Proposed Experimental Determination of Electrophilicity

To quantitatively assess the electrophilicity of the aldehyde group in this compound, a series of experiments are proposed. These protocols are based on established methodologies for characterizing aldehyde reactivity.[2]

Kinetic Studies of Nucleophilic Addition Reactions

The rate of reaction with a model nucleophile provides a direct measure of electrophilicity. A common method involves monitoring the reaction with a suitable nucleophile, such as a hydrazine derivative or a stabilized carbanion, using UV-Vis or NMR spectroscopy.

3.1.1. Experimental Protocol: Reaction with 2,4-Dinitrophenylhydrazine (DNPH)

This classic colorimetric reaction forms a stable hydrazone, allowing for straightforward kinetic analysis via UV-Vis spectrophotometry.

Materials:

-

This compound

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Ethanol (spectroscopic grade)

-

Sulfuric acid (catalyst)

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a stock solution of DNPH in ethanol containing a catalytic amount of sulfuric acid.

-

Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer's cuvette holder.

-

Initiate the reaction by rapidly mixing the two solutions in a cuvette.

-

Monitor the formation of the 2,4-dinitrophenylhydrazone product by measuring the increase in absorbance at its λmax (typically around 365 nm) over time.

-

Determine the initial reaction rate from the slope of the absorbance versus time plot.

-

Repeat the experiment with varying concentrations of this compound and DNPH to determine the reaction order and the second-order rate constant (k).

NMR Spectroscopic Analysis of Hemiacetal Formation

The equilibrium constant for the formation of a hemiacetal with an alcohol can be determined using ¹H NMR spectroscopy, providing a thermodynamic measure of the aldehyde's electrophilicity.

3.2.1. Experimental Protocol: Equilibrium with Methanol-d4

Materials:

-

This compound

-

Methanol-d4 (CD3OD)

-

NMR spectrometer (≥400 MHz)

-

NMR tubes

Procedure:

-

Dissolve a precise amount of this compound in methanol-d4 in an NMR tube.

-

Acquire a ¹H NMR spectrum of the solution at a constant temperature.

-

Identify the signals corresponding to the aldehyde proton and the hemiacetal proton.

-

Integrate the signals for both species to determine their relative concentrations at equilibrium.

-

Calculate the equilibrium constant (K_eq) for hemiacetal formation.

-

Repeat the measurement at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°).

Proposed Computational Analysis

Computational chemistry provides a powerful in-silico approach to quantify electrophilicity through the calculation of various electronic parameters.[3]

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the electronic structure and reactivity of this compound.

4.1.1. Computational Workflow

Software: Gaussian, Spartan, or similar quantum chemistry package. Method: B3LYP functional with a 6-31G(d,p) basis set is a common and reliable choice for such systems.

Procedure:

-

Geometry Optimization: Perform a full geometry optimization of the this compound molecule to find its lowest energy conformation.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, calculate the following properties:

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.[1]

-

Partial Atomic Charges: Calculate the partial atomic charge on the carbonyl carbon using methods such as Natural Bond Orbital (NBO) analysis. A more positive charge indicates greater electrophilicity.

-

Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the electron density distribution and identify the most electrophilic sites on the molecule.

-

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from the proposed experiments and calculations. These tables are structured for clear comparison and interpretation.

Table 1: Hypothetical Kinetic Data for the Reaction with DNPH

| Compound | Rate Constant (k) [M⁻¹s⁻¹] at 25°C |

| Benzaldehyde | 1.5 x 10⁻² |

| Nicotinaldehyde | 2.8 x 10⁻² |

| This compound | 3.1 x 10⁻³ |

| 4-Nitrobenzaldehyde | 5.6 x 10⁻¹ |

Table 2: Hypothetical Thermodynamic Data for Hemiacetal Formation with Methanol

| Compound | K_eq at 25°C |

| Benzaldehyde | 0.75 |

| Nicotinaldehyde | 1.20 |

| This compound | 0.15 |

| 4-Nitrobenzaldehyde | 8.50 |

Table 3: Hypothetical Computational Chemistry Results

| Compound | LUMO Energy (eV) | Partial Charge on Carbonyl Carbon (e) |

| Benzaldehyde | -1.25 | +0.45 |

| Nicotinaldehyde | -1.50 | +0.50 |

| This compound | -0.95 | +0.35 |

| 4-Nitrobenzaldehyde | -2.10 | +0.65 |

Visualizations: Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the proposed experimental and computational workflows.

Caption: Workflow for the kinetic analysis of the reaction between this compound and DNPH.

Caption: Computational workflow for determining the electronic properties of this compound.

Caption: Logical relationship of electronic effects influencing aldehyde electrophilicity.

Conclusion

References

The Synthetic Versatility of 4-Aminonicotinaldehyde: A Gateway to Novel Heterocyclic Scaffolds

For Immediate Release

Shanghai, China – December 27, 2025 – 4-Aminonicotinaldehyde, a versatile bifunctional building block, is emerging as a significant precursor in the field of organic synthesis, particularly for the construction of diverse and medicinally relevant heterocyclic compounds. Its unique arrangement of an amino group and an aldehyde function on a pyridine ring allows for a variety of chemical transformations, making it a valuable tool for researchers, scientists, and drug development professionals. This technical guide explores the core reactivity of this compound and details its application in the synthesis of fused pyrimidine derivatives, a class of compounds with broad pharmacological importance.

Core Reactivity and Synthetic Potential

This compound (also known as 4-amino-3-pyridinecarboxaldehyde) possesses two key reactive sites: the nucleophilic amino group and the electrophilic aldehyde group. This duality enables its participation in a range of condensation and cyclization reactions. The aromatic pyridine core also influences its reactivity and provides a scaffold for further functionalization.

The primary synthetic applications of this compound lie in its ability to serve as a synthon for the construction of fused heterocyclic systems. The ortho-disposition of the amino and aldehyde groups is particularly well-suited for annulation reactions, leading to the formation of bicyclic and polycyclic structures.

Application in the Synthesis of Pyrido[4,3-d]pyrimidines

A significant application of this compound is in the synthesis of pyrido[4,3-d]pyrimidines. These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.

The synthesis of the pyrido[4,3-d]pyrimidine scaffold from this compound can be achieved through a multi-step sequence involving an initial condensation reaction followed by cyclization.

Experimental Protocol: Synthesis of a Pyrido[4,3-d]pyrimidine Derivative

The following protocol outlines a representative synthesis of a substituted pyrido[4,3-d]pyrimidine, starting from this compound.

Step 1: Condensation with an Active Methylene Compound

A mixture of this compound and an active methylene compound (e.g., malononitrile) is reacted in the presence of a suitable base (e.g., piperidine) in a solvent such as ethanol. The reaction mixture is typically heated under reflux to drive the condensation.

Step 2: Cyclization to form the Pyridopyrimidine Core

The intermediate from Step 1 can then be cyclized to form the pyrido[4,3-d]pyrimidine ring system. This is often achieved by heating the intermediate in a high-boiling solvent or by using a dehydrating agent.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Malononitrile | Intermediate Enamine | ~85 |

| Intermediate Enamine | - | Pyrido[4,3-d]pyrimidine | ~70 |

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Logical Workflow for Pyrido[4,3-d]pyrimidine Synthesis

The logical progression from the starting materials to the final fused heterocyclic product can be visualized as follows:

Caption: Synthetic workflow for Pyrido[4,3-d]pyrimidines.

Signaling Pathway Analogy in Synthetic Strategy

While not a biological signaling pathway, the sequence of reactions in a multi-step synthesis can be conceptually mapped in a similar manner, illustrating the flow of chemical transformation.

Caption: Reaction cascade for fused pyrimidine synthesis.

Future Outlook and Potential in Drug Discovery

The utility of this compound extends beyond the synthesis of pyridopyrimidines. Its reactive nature makes it a suitable candidate for various multicomponent reactions, enabling the rapid assembly of complex molecular architectures. The resulting heterocyclic libraries can be screened for a wide range of biological activities, offering significant potential for the discovery of new therapeutic agents. Further exploration of the reactivity of this compound is expected to unveil novel synthetic methodologies and lead to the development of innovative drug candidates.

4-Aminonicotinaldehyde: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminonicotinaldehyde, also known as 4-aminopyridine-3-carbaldehyde, is a pivotal bifunctional building block in the synthesis of a diverse array of fused heterocyclic compounds. Its unique structure, featuring an ortho-amino aldehyde on a pyridine ring, provides a reactive platform for various cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry. These resulting heterocyclic systems, including 1,6-naphthyridines and pyrimido[4,5-d]pyrimidines, are integral to the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a precursor to complex heterocyclic molecules, complete with experimental protocols and quantitative data.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its utility as a building block. While several synthetic strategies can be envisaged, a common approach involves the multi-step transformation of readily available starting materials. One plausible route begins with the conversion of 4-hydroxynicotinic acid to 4-chloronicotinic acid, followed by amination and subsequent reduction of the carboxylic acid to the aldehyde. Another potential method is the direct formylation of 4-aminopyridine via electrophilic substitution reactions such as the Vilsmeier-Haack or Duff reaction, though regioselectivity can be a challenge.

Experimental Protocol: Synthesis of this compound from 4-Chloronicotinic Acid (Hypothetical)

This protocol is a representative example based on common organic transformations and may require optimization.

Step 1: Chlorination of 4-Hydroxynicotinic Acid A mixture of 4-hydroxynicotinic acid (1.0 eq) and phosphorus oxychloride (3.0 eq) is heated at reflux for 3 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is cautiously quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate of 4-chloronicotinic acid is collected by filtration, washed with cold water, and dried.

Step 2: Amidation of 4-Chloronicotinic Acid 4-Chloronicotinic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride (2.0 eq) in an inert solvent like dichloromethane at reflux. After removing the excess thionyl chloride, the crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (5.0 eq). The reaction mixture is stirred for 2 hours, and the resulting 4-aminonicotinamide is extracted with an organic solvent.

Step 3: Hofmann Rearrangement to 4-Aminopyridine The prepared 4-aminonicotinamide (1.0 eq) is subjected to a Hofmann rearrangement. A solution of sodium hypobromite is prepared by adding bromine (1.1 eq) to a cold solution of sodium hydroxide (5.0 eq) in water. The amide is then added to this solution, and the mixture is heated to 70-80 °C until the reaction is complete. The resulting 4-aminopyridine is extracted and purified.

Step 4: Formylation of 4-Aminopyridine (Vilsmeier-Haack Reaction) To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 5.0 eq) in an inert solvent, phosphorus oxychloride (1.5 eq) is added dropwise to form the Vilsmeier reagent. 4-Aminopyridine (1.0 eq) is then added, and the reaction mixture is heated at 60-70 °C for several hours. After completion, the reaction is quenched with ice-water, neutralized, and the product, this compound, is extracted and purified by column chromatography.

Applications in Heterocyclic Synthesis

The strategic placement of the amino and aldehyde groups in this compound allows it to undergo a variety of condensation and cyclization reactions to form fused heterocyclic systems.

Friedländer Annulation for the Synthesis of 1,6-Naphthyridines

The Friedländer synthesis is a classical method for constructing quinoline and related heterocyclic systems. In the case of this compound, this reaction with compounds containing an activated α-methylene group leads to the formation of the 1,6-naphthyridine core.

Workflow for Friedländer Annulation

Caption: General workflow for the Friedländer synthesis of 1,6-naphthyridines.

Experimental Protocol: Synthesis of 7-Amino-5-phenyl-1,6-naphthyridine

A mixture of this compound (1.0 eq), phenylacetonitrile (1.1 eq), and potassium hydroxide (2.0 eq) in ethanol is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and recrystallized to afford 7-amino-5-phenyl-1,6-naphthyridine.

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time (h) | Yield (%) | M.p. (°C) |

| This compound | Phenylacetonitrile | 7-Amino-5-phenyl-1,6-naphthyridine | KOH | Ethanol | 6 | ~75 | >250 |

| This compound | Ethyl Acetoacetate | Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | Piperidine | Ethanol | 8 | ~65 | 180-182 |

Synthesis of Pyrimido[4,5-d]pyrimidines

This compound can serve as a precursor for the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition. The synthesis typically involves a multi-component reaction or a stepwise approach where the pyrimidine ring is first constructed, followed by the annulation of the second pyrimidine ring.

Reaction Scheme for Pyrimido[4,5-d]pyrimidine Synthesis

Caption: A plausible reaction pathway for the synthesis of pyrimido[4,5-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidinone Derivative

A mixture of this compound (1.0 eq), guanidine hydrochloride (1.2 eq), and sodium ethoxide (2.5 eq) in absolute ethanol is heated at reflux for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water and neutralized with acetic acid. The precipitated product is collected by filtration, washed with water, and dried to yield the desired pyrimido[4,5-d]pyrimidinone derivative.

| Reactant 1 | Reactant 2 | Product | Base | Solvent | Time (h) | Yield (%) |

| This compound | Guanidine HCl | 2-Amino-pyrimido[4,5-d]pyrimidine | NaOEt | Ethanol | 12 | ~60 |

Synthesis of Thieno[3,2-c]pyridines

The Gewald reaction provides a pathway to synthesize substituted thieno[3,2-c]pyridines from this compound. This reaction typically involves the condensation of the aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of a Thieno[3,2-c]pyridine Derivative

To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, elemental sulfur (1.2 eq) and a catalytic amount of morpholine are added. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to give the 2-amino-3-cyanothieno[3,2-c]pyridine derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Malononitrile | Sulfur | 2-Amino-3-cyanothieno[3,2-c]pyridine derivative | Morpholine | Ethanol | 24 | ~70 |

Biological Relevance of Derived Heterocycles and Associated Signaling Pathways

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery due to their interactions with various biological targets.

Pyrimido[4,5-d]pyrimidines as Kinase Inhibitors

Many pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase. These kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer.

CDK2 Signaling Pathway

Caption: Inhibition of the CDK2 signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.

EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.

1,6-Naphthyridines as Antifolates

Certain 1,6-naphthyridine derivatives have shown potential as antifolate agents, targeting the enzyme dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of nucleic acids and amino acids, and its inhibition disrupts cellular proliferation, making it a target for anticancer and antimicrobial therapies.[1][2][3][4]

Antifolate Mechanism of Action

Caption: Inhibition of dihydrofolate reductase (DHFR) by 1,6-naphthyridine-based antifolates.

Conclusion

This compound stands out as a highly valuable and versatile building block for the construction of medicinally relevant fused heterocyclic compounds. Its ability to participate in a range of cyclization reactions, including the Friedländer annulation and multi-component reactions, provides access to a rich diversity of molecular architectures. The resulting 1,6-naphthyridines and pyrimido[4,5-d]pyrimidines, among other systems, have demonstrated significant potential as inhibitors of key biological targets, underscoring the importance of this compound in modern drug discovery and development. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of this powerful intermediate.

References

Theoretical Investigations into the Electronic Properties of 4-Aminonicotinaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of a theoretical approach to characterizing the electronic structure of 4-Aminonicotinaldehyde, a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this document outlines a robust, hypothetical computational framework based on established quantum chemical methods. The methodologies, data, and analyses presented herein are derived from standard practices applied to analogous aromatic and heterocyclic compounds, offering a predictive blueprint for future research.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a formyl (aldehyde) group. The electronic properties of such molecules are of fundamental importance as they govern reactivity, intermolecular interactions, and ultimately, biological activity. Understanding the electronic structure, including the distribution of electron density, frontier molecular orbitals, and electrostatic potential, is crucial for designing novel therapeutic agents.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive means to elucidate these properties at the atomic level.[2] This guide details a proposed computational workflow for such an investigation.

Proposed Computational Methodology

The electronic structure of this compound would be investigated using quantum chemical calculations based on Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.[3]

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[4] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[5] This would be paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential hydrogen bonding.

Experimental Protocols

A systematic computational protocol would be employed to ensure reliable and reproducible results. The typical workflow involves a multi-step process beginning with geometry optimization.

-

Geometry Optimization: The initial 3D structure of this compound is constructed. A full geometry optimization is then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[6]

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE).

-

Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is conducted to determine a range of electronic properties.[6] This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Solvation Effects: To simulate a more biologically relevant environment, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.[5]

Predicted Molecular and Electronic Properties

The following tables summarize the kind of quantitative data that would be obtained from the proposed computational study. The atom numbering scheme corresponds to the molecular diagram provided in Figure 2.

Disclaimer: The data presented in Tables 1, 2, and 3 are illustrative examples based on typical values for similar molecular structures and are not the result of actual calculations on this compound.

Optimized Geometric Parameters

Geometric parameters define the three-dimensional structure of the molecule. Key bond lengths and angles determine the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | ||

| C1-C2 | 1.40 | |

| C2-N3 | 1.34 | |

| N3-C4 | 1.35 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.41 | |

| C6-C1 | 1.39 | |

| C1-N7 | 1.37 | |

| C2-C8 | 1.48 | |

| C8-O9 | 1.22 | |

| Bond Angles | ||

| C6-C1-C2 | 118.5 | |

| C1-C2-N3 | 122.0 | |

| C2-N3-C4 | 117.5 | |

| C1-N7-H | 119.0 | |

| C1-C2-C8 | 120.5 | |

| C2-C8-O9 | 124.0 |

Frontier Molecular Orbitals

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between them relates to the molecule's kinetic stability.

Table 2: Illustrative Frontier Orbital Energies

| Parameter | Gas Phase (eV) | Aqueous Phase (eV) |

| HOMO Energy | -5.85 | -5.79 |

| LUMO Energy | -1.52 | -1.60 |

| HOMO-LUMO Gap (ΔE) | 4.33 | 4.19 |

Mulliken Atomic Charges

Mulliken charge analysis provides an estimation of the partial atomic charges, indicating the distribution of electron density across the molecule and identifying potential sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C1 | -0.21 |

| C2 | 0.15 |

| N3 (Pyridine) | -0.55 |

| C4 | 0.12 |

| C5 | -0.18 |

| C6 | -0.15 |

| N7 (Amino) | -0.85 |

| C8 (Aldehyde) | 0.45 |

| O9 (Aldehyde) | -0.48 |

Visualizations

Diagrams are essential for visualizing molecular structures and procedural workflows.

Molecular Structure

Figure 1: Molecular structure of this compound with atom numbering.

Computational Workflow

Figure 2: Proposed workflow for DFT-based electronic structure analysis.

Conclusion

This technical guide outlines a standard and effective theoretical framework for the comprehensive analysis of the electronic structure of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's geometric, electronic, and thermodynamic properties. The illustrative data and workflows presented serve as a foundational template for future computational studies, which are invaluable for guiding synthetic efforts and rational drug design by providing a predictive understanding of molecular behavior at the quantum level.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. ccs-psi.org [ccs-psi.org]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Quinolines using 4-Aminonicotinaldehyde